(1-Benzyl-2-methylazetidin-2-yl)methanol
Description
Significance of Four-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry
Four-membered nitrogen heterocycles, particularly azetidines, are highly desirable functional groups with broad applications in both synthetic and biological chemistry. nih.gov They are recognized as crucial active structural units in amino acids, alkaloids, and a range of natural and synthetic compounds with medicinal properties. magtech.com.cn An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting the prevalence of these structures in medicinal chemistry. acs.orgopenmedicinalchemistryjournal.com
The significance of the azetidine (B1206935) ring stems from several key characteristics:
Versatile Building Blocks: Azetidines serve as versatile substrates for designing and preparing biologically active compounds through functionalization at various positions on the ring. nih.gov They are also used to synthesize other types of nitrogen-containing compounds that may have potential biological activities. nih.gov
Unique Three-Dimensionality: Compared to larger ring heterocycles, azetidines offer distinct three-dimensional structures. nih.gov This defined spatial arrangement is a valuable feature in drug design for optimizing interactions with biological targets.
Metabolic Stability: The incorporation of an azetidine moiety can lead to increased metabolic stability in drug candidates. nih.gov
Bioisosteric Potential: Azetidines can act as bioisosteres for other N-heterocycles, such as pyridines, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.gov
The inherent ring-strain energy of approximately 25.2 kcal/mol endows the azetidine scaffold with significant molecular rigidity and satisfactory stability, making it a privileged structure in drug discovery. researchgate.netresearchgate.net This has driven considerable interest and led to remarkable advances in the chemical synthesis of diverse, functionalized azetidines. researchgate.net
Historical Context and Evolution of Azetidine Synthesis
The study and synthesis of azetidine derivatives have presented a persistent challenge for organic chemists. medwinpublishers.com The first natural product containing the azetidine moiety, L-azetidine-2-carboxylic acid, was isolated in 1955 from Convallaria majalis. medwinpublishers.com This discovery spurred further research into the synthesis and properties of this class of compounds.
Historically, the synthesis of azetidines has been considered difficult compared to their three-membered (aziridine) or five- and six-membered (pyrrolidine and piperidine) analogs. umich.edu Early methods were often low-yielding and had poor functional group tolerance due to the harsh, basic conditions required. researchgate.net
The two classical and most common approaches for forming the azetidine ring are intramolecular cyclization and cycloaddition reactions. medwinpublishers.comub.bw
| Synthetic Strategy | Description | Common Precursors |
| Intramolecular Cyclization | Formation of a C-N bond within a single molecule to close the four-membered ring. This is a widely used strategy. | γ-haloamines, 1,3-amino alcohols, homoallylic amines. researchgate.netbham.ac.uk |
| [2+2] Cycloaddition | A reaction where two components, each contributing two atoms, combine to form the four-membered ring. | Imines and alkenes (in the aza Paternò–Büchi reaction). magtech.com.cn |
| Ring Expansion | Conversion of a three-membered ring (e.g., aziridine) into a four-membered azetidine ring. | N-tosylaziridines reacting with dimethylsulfoxonium methylide. medwinpublishers.comorganic-chemistry.org |
| Reduction of β-Lactams | The carbonyl group of an azetidin-2-one (B1220530) (β-lactam) is reduced to a methylene (B1212753) group to form the saturated azetidine ring. researchgate.net | Azetidin-2-ones. |
| C-H Amination | Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds at the γ-position of an amine substrate. rsc.org | Picolinamide (B142947) (PA) protected amines. rsc.org |
Over the last few decades, significant advances have been made, leading to the development of new synthetic methodologies. rsc.orgmagtech.com.cn Modern techniques, including palladium-catalyzed C-H amination, strain-release homologation, and visible light-mediated cycloadditions, have expanded the toolkit for chemists, allowing for the construction of densely functionalized azetidines that were previously difficult to access. umich.edursc.org These newer methods often feature milder reaction conditions and greater tolerance for a variety of functional groups. rsc.org
Challenges and Opportunities in Azetidine Ring System Construction
The construction of the azetidine ring system is a challenging endeavor primarily due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.comub.bw This strain makes the synthetic transition states unfavorable, rendering the ring difficult to form, and can also lead to facile ring-opening of the product, often resulting in low yields. bham.ac.uk
Key Challenges:
Ring Strain: The high ring-strain energy (approx. 25.4 kcal/mol) is a major thermodynamic barrier to formation. rsc.org This makes the synthesis of azetidines more difficult than that of their less strained, larger-ring counterparts like pyrrolidines. researchgate.net
Competing Reactions: Synthetic routes can be hampered by competing side reactions, such as electrocyclic ring-opening in the synthesis of unsaturated azetidines (azetines), which can form aza-dienes. nih.gov
Substrate Control: Achieving regioselectivity and stereocontrol during synthesis can be difficult, although modern methods are providing better solutions. For example, the intramolecular aminolysis of epoxides poses a significant challenge in regioselectivity, particularly when acid promoters are used, as they can be quenched by the basicity of the amine nucleophile. frontiersin.org
Underdeveloped Methods: Despite recent progress, synthetic methods for azetidines have historically been less developed compared to those for other saturated nitrogen heterocycles. researchgate.net
Opportunities and Recent Advances:
Despite these challenges, the unique reactivity imparted by ring strain also creates opportunities for novel chemical transformations. rsc.org The field has seen a rapid increase in interest due to recent synthetic advances that address long-standing difficulties. nih.gov
New Catalytic Systems: The development of novel catalysts, such as those based on palladium, copper, and lanthanoids, has enabled new synthetic pathways. organic-chemistry.orgrsc.orgfrontiersin.org For instance, lanthanide triflates have been shown to be excellent catalysts for the regioselective ring-opening of epoxides, a key step in some azetidine syntheses. frontiersin.org
Photocatalysis: Visible light-mediated [2+2] cycloadditions represent a modern, advantageous strategy for accessing azetidine scaffolds. umich.edu
Strain-Release Chemistry: The unique strain energy of azetidines can be harnessed for subsequent reactions. Ring-opening and ring-expansion reactions of azetidines are being increasingly used to synthesize other important heterocyclic compounds. ub.bw
Broader Substrate Scope: Modern methods have demonstrated excellent functional group tolerance, allowing for the synthesis of complex and densely functionalized azetidines that would be difficult to prepare using traditional approaches. rsc.org
These ongoing developments are making the unique azetidine scaffold more accessible, stimulating further applications in medicinal chemistry, drug discovery, and materials science. ub.bwrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-benzyl-2-methylazetidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(10-14)7-8-13(12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDSZTLSLJMLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269460-63-0 | |
| Record name | (1-benzyl-2-methylazetidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformations of 1 Benzyl 2 Methylazetidin 2 Yl Methanol and Substituted Azetidines
Strain-Driven Reactivity of the Azetidine (B1206935) Core
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of bond angle distortion from the ideal tetrahedral geometry. While this strain makes the azetidine ring more stable and easier to handle than the highly reactive three-membered aziridines, it is sufficient to drive a range of chemical reactions that relieve this strain. researchwithrutgers.comrsc.orgrsc.org The reactivity is a key feature that distinguishes azetidines from their less strained five-membered pyrrolidine (B122466) counterparts. rsc.orgresearchgate.net
The inherent strain in the azetidine ring is the primary driver for its unique reactivity, making it a versatile building block in organic synthesis. researchwithrutgers.comrsc.orgbeilstein-journals.org This strain can be harnessed to facilitate reactions that might otherwise require harsh conditions. For instance, the relief of ring strain is a powerful thermodynamic driving force for various chemical transformations. nih.govnih.gov The strategic release of this strain energy allows for the construction of more complex molecular architectures. beilstein-journals.org
The substitution pattern on the azetidine ring can significantly influence its reactivity. In the case of (1-Benzyl-2-methylazetidin-2-yl)methanol, the substituents at the 1 and 2 positions can sterically and electronically modulate the reactivity of the azetidine core. The benzyl (B1604629) group on the nitrogen atom and the methyl and hydroxymethyl groups at the C2 position can influence the regioselectivity and stereoselectivity of subsequent reactions.
Ring-Opening Reactions and Derivatization
The strain within the azetidine ring makes it susceptible to cleavage, providing a pathway to a variety of functionalized acyclic amines. nih.govrsc.org These ring-opening reactions are a cornerstone of azetidine chemistry, allowing for significant molecular diversification.
The azetidine ring can be opened by a variety of nucleophiles. rsc.orgnih.gov This process is often facilitated by activation of the azetidine nitrogen, for example, through protonation or conversion to an azetidinium ion, which enhances the electrophilicity of the ring carbons. nih.govbohrium.com The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn For 2-substituted azetidines, nucleophilic attack often occurs at the less substituted C4 position, but the presence of activating groups at C2 can alter this preference. magtech.com.cn A range of nucleophiles, including halides, thiols, and oxygen-based nucleophiles, have been successfully employed in the ring-opening of azetidines. beilstein-journals.orgresearchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines
| Azetidine Derivative | Nucleophile | Product Type | Reference |
| N-Activated Azetidines | Thiols | γ-Amino Thioethers | rsc.org |
| Azetidinium Ions | Halides | γ-Haloamines | nih.govresearchgate.net |
| 2-Arylazetidines | Various Nucleophiles | Functionalized Acyclic Amines | magtech.com.cn |
The selective cleavage of the C-N bonds in the azetidine ring provides a direct route to synthetically valuable γ-amino alcohols, γ-haloamines, and other difunctionalized acyclic amines. nih.govbeilstein-journals.org The conditions for these reactions can often be controlled to achieve high regioselectivity. For instance, acid-mediated decomposition can lead to intramolecular ring-opening, as observed in certain N-substituted azetidines. nih.gov The choice of activating agent and nucleophile plays a crucial role in determining the outcome of the ring cleavage. Reductive cleavage methods are also employed to generate acyclic amines from azetidines. rsc.org
Ring-opening reactions serve as a powerful tool for the functionalization of molecules. rsc.org By choosing the appropriate nucleophile, a wide array of functional groups can be introduced into the resulting acyclic amine. This strategy is particularly useful in the synthesis of complex molecules where the azetidine ring acts as a masked form of a 1,3-amino alcohol or a related structure. The "build and release" approach, where a strained azetidine is first synthesized and then opened, allows for the creation of densely functionalized molecules from simple precursors. beilstein-journals.orgnih.gov
Ring-Expansion Reactions and Access to Higher Heterocycles
Beyond ring-opening, the strain in the azetidine ring can also be exploited to drive ring-expansion reactions, providing access to larger, and often more common, heterocyclic systems like pyrrolidines and piperidines. nih.govresearchgate.netbeilstein-journals.org These transformations are of significant interest as they allow for the conversion of a readily accessible four-membered ring into a five- or six-membered ring, which are prevalent motifs in natural products and pharmaceuticals.
The ring expansion of azetidines to pyrrolidines is a well-documented and synthetically useful transformation. nih.gov Various methodologies have been developed to achieve this one-carbon ring expansion. For instance, the reaction of 2-substituted azetidines with carbenoids can lead to the formation of a transient azetidinium ylide, which then undergoes a nih.govrsc.org-shift to furnish the pyrrolidine ring. nih.gov Another approach involves the intramolecular rearrangement of functionalized azetidines. For example, 2-(chloromethyl)azetidines can undergo rearrangement to form 3-chloropyrrolidines. researchgate.net
Table 2: Selected Methods for Azetidine to Pyrrolidine Ring Expansion
| Azetidine Precursor | Reagent/Condition | Pyrrolidine Product | Reference |
| Azetidine-2-carboxylate esters | Metallocarbenes | Substituted Pyrrolidines | nih.gov |
| 2-(Chloromethyl)azetidines | Heating | 3-Chloropyrrolidines | researchgate.net |
| 2-(Hydroxypropyl)azetidines | Intramolecular N-alkylation | Substituted Pyrrolidines | researchgate.net |
These ring-expansion reactions often proceed with a high degree of stereocontrol, allowing for the synthesis of enantiomerically enriched pyrrolidines from chiral azetidine precursors. The development of new catalytic methods continues to expand the scope and utility of these transformations. nih.gov
Expansion to Azepanes
The synthesis of azepanes, seven-membered nitrogen-containing heterocycles, presents a significant challenge in organic chemistry due to unfavorable cyclization kinetics for medium-sized rings. researchgate.net One effective strategy to overcome this is through the ring expansion of smaller, strained ring systems like azetidines. This approach leverages the release of ring strain as a thermodynamic driving force for the transformation.
A notable method involves the intramolecular N-alkylation of 2-substituted azetidines bearing a 3-hydroxypropyl side chain. researchgate.netnih.gov Activation of the primary alcohol facilitates the formation of a bicyclic 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic opening of this intermediate can lead to the formation of either pyrrolidines or azepanes. nih.gov The regioselectivity of the ring opening is influenced by several factors, including the substitution pattern on the azetidine ring and its side chain, as well as the choice of nucleophile. researchgate.netnih.gov For instance, nucleophiles such as cyanide, azide, or acetate (B1210297) anions have been utilized in this expansion process, with the product distribution between the five- and seven-membered rings being dependent on these reaction conditions. researchgate.netnih.gov Quantum mechanical DFT calculations have been employed to rationalize the observed regioselectivities, showing good agreement with experimental outcomes. nih.gov
Another strategy for azetidine ring expansion to azepanes involves the researchgate.netresearchgate.net sigmatropic rearrangement of 2-alkenylazetidinium salts. researchgate.net The stereochemistry of the intermediate ammonium (B1175870) ylide plays a crucial role in directing the reaction pathway. When the ylide and the adjacent alkene are in a cis relationship, a clean conversion to 4,5-dehydroazepanes occurs through a researchgate.netresearchgate.net sigmatropic shift. researchgate.net In contrast, a trans relationship favors a nih.govresearchgate.net sigmatropic shift, leading to the formation of pyrrolidines. researchgate.net This highlights the high degree of chemoselectivity that can be achieved by controlling the stereochemistry of the starting materials.
These ring expansion strategies provide valuable synthetic routes to functionalized azepanes, which are important structural motifs in various biologically active compounds. researchgate.net The ability to control the regioselectivity and stereoselectivity of these transformations is a key aspect of their utility in modern organic synthesis.
Functionalization Strategies for Azetidine Ring Systems
The inherent ring strain of azetidines not only makes them amenable to ring-opening and expansion reactions but also provides a driving force for various functionalization strategies. researchgate.net These methods allow for the introduction of diverse substituents onto the azetidine core, enabling the synthesis of a wide range of complex molecules.
Direct Functionalization (e.g., C(sp³)–H functionalization)
Direct C(sp³)–H functionalization of azetidines represents a powerful and atom-economical approach to introduce new substituents. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ and δ positions of picolinamide (B142947) (PA) protected amine substrates has been shown to be an effective method for the synthesis of azetidines, among other nitrogen heterocycles. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process.
Diastereoselective Alkylation
The diastereoselective alkylation of azetidines allows for the controlled introduction of substituents with a specific stereochemical outcome. A versatile method for preparing diversely substituted N-aryl-2-cyanoazetidines in enantiomerically pure form has been developed. organic-chemistry.org This three-step sequence, starting from β-amino alcohols, involves copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org This method provides access to azetidines with a predictable and adjustable substitution pattern and diastereoselectivity. organic-chemistry.org
Chemoselective Displacement Reactions
The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, enabling chemoselective displacement reactions. For example, 1-azabicyclo[1.1.0]butane (ABB) can undergo direct alkylation with organometal reagents in the presence of a copper catalyst to rapidly provide bis-functionalized azetidines. organic-chemistry.org This method is compatible with a variety of alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.org
Direct Lithiation and Acylation
Direct lithiation of the azetidine ring, followed by acylation, provides a route to introduce carbonyl functionalities. While specific examples directly pertaining to this compound were not found in the provided search results, the general principles of lithiation and acylation of related heterocyclic systems are well-established in organic chemistry. This approach typically involves the use of a strong base, such as an organolithium reagent, to deprotonate a C-H bond, creating a nucleophilic carbanion that can then react with an acylating agent.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This reaction has been applied to the synthesis and diversification of novel heterocyclic amino acid derivatives containing the azetidine ring. nih.gov For instance, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce a wide range of substituents. nih.gov A mechanistically distinct approach has also been developed for the Suzuki-Miyaura-type cross-coupling between alkyl iodides and aryl organoborons, which utilizes a copper catalyst. organic-chemistry.org
Table 1: Summary of Functionalization Strategies for Azetidine Ring Systems
| Strategy | Description | Key Features |
| Direct C(sp³)–H Functionalization | Palladium-catalyzed intramolecular amination of unactivated C-H bonds. | Atom-economical, avoids pre-functionalization. organic-chemistry.org |
| Diastereoselective Alkylation | Controlled introduction of substituents with specific stereochemistry. | Predictable substitution pattern and diastereoselectivity. organic-chemistry.org |
| Chemoselective Displacement Reactions | Nucleophilic opening of strained azetidine rings. | Rapid access to bis-functionalized azetidines. organic-chemistry.org |
| Direct Lithiation and Acylation | Introduction of carbonyl functionalities via deprotonation and reaction with an acylating agent. | Established method for functionalizing heterocyclic systems. |
| Cross-Coupling Reactions | Formation of carbon-carbon bonds using methods like the Suzuki-Miyaura reaction. | Versatile for introducing a wide range of substituents. organic-chemistry.orgnih.gov |
Advanced Applications of Azetidine Derivatives in Organic Synthesis
Azetidines as Chiral Building Blocks and Scaffolds
Chiral azetidines are valuable building blocks in the synthesis of complex molecules due to their rigid, strained four-membered ring system. This rigidity helps in controlling the spatial orientation of substituents, which is crucial for stereoselective transformations. The "1-benzyl" group on the nitrogen atom of the azetidine (B1206935) ring not only protects the nitrogen but also introduces steric bulk, which can influence the approach of reagents. The presence of a methyl and a hydroxymethyl group at the C2 position creates a chiral center, making the molecule asymmetric.
The "(hydroxymethyl)" group is particularly significant as it can be readily modified into other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group to allow for the introduction of other nucleophiles. This versatility makes 2-substituted-2-(hydroxymethyl)azetidines powerful synthons for the construction of more complex chiral molecules, including pharmaceuticals and natural products.
Role in Complex Molecule Construction
The strained nature of the azetidine ring makes it susceptible to ring-opening reactions. This property can be exploited in the construction of complex acyclic and larger heterocyclic systems with defined stereochemistry. The "(1-Benzyl-2-methylazetidin-2-yl)methanol" could serve as a precursor to various substituted aminobutanols, which are important structural motifs in many biologically active compounds.
Furthermore, the azetidine ring can be used as a rigid scaffold to control the stereochemistry of reactions at appended side chains. The fixed spatial arrangement of the substituents on the azetidine ring can direct the stereochemical outcome of reactions, leading to the formation of a single or major diastereomer.
Azetidines as Ligands in Asymmetric Catalysis
One of the most promising applications of chiral azetidines, including derivatives like "this compound," is their use as ligands in asymmetric catalysis. The nitrogen atom and the oxygen atom of the hydroxymethyl group can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst.
Design Principles for Azetidine-Based Ligands
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For an azetidine-based ligand derived from "this compound," several design principles would be critical:
Chiral Environment: The stereogenic center at C2 would create a chiral pocket around the metal center. The steric bulk of the benzyl (B1604629) group on the nitrogen and the methyl group at C2 would further enhance the asymmetry of this environment.
Bite Angle: The geometry of the four-membered ring would dictate a specific bite angle for the N,O-bidentate ligand. This angle is a crucial parameter in determining the enantioselectivity of the catalyzed reaction.
Electronic Effects: The electron-donating properties of the nitrogen and oxygen atoms would influence the reactivity of the metal center. These properties can be fine-tuned by modifying the substituents on the azetidine ring or the benzyl group.
Ligand-Catalyzed Reactions (e.g., Henry reactions)
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that can be rendered enantioselective by using a chiral catalyst. birmingham.ac.ukresearchgate.netbham.ac.uk Chiral amino alcohol ligands are known to be effective in catalyzing this reaction, typically in the presence of a copper(II) salt.
A catalyst formed from "this compound" and a copper(II) salt could potentially catalyze the asymmetric Henry reaction between a nitroalkane and an aldehyde. The proposed catalytic cycle would involve the formation of a chiral copper-azetidine complex. This complex would then coordinate both the nitroalkane (after deprotonation) and the aldehyde, bringing them into close proximity within the chiral environment of the ligand. This controlled orientation would favor the attack of the nitronate on one face of the aldehyde, leading to the preferential formation of one enantiomer of the β-nitro alcohol product.
The enantioselectivity of such a reaction would be influenced by factors such as the solvent, temperature, and the nature of the base used for the deprotonation of the nitroalkane.
| Reaction Type | Potential Catalyst System | Expected Outcome |
| Asymmetric Henry Reaction | This compound + Cu(OAc)₂ | Enantioselective formation of β-nitro alcohols |
| Asymmetric Aldol Reaction | This compound + Ti(OiPr)₄ | Enantioselective formation of β-hydroxy ketones |
| Asymmetric Michael Addition | This compound + Cu(OTf)₂ | Enantioselective formation of 1,5-dicarbonyl compounds |
It is important to reiterate that the applications discussed above are based on the known reactivity and utility of structurally similar azetidine derivatives. Detailed experimental studies on "this compound" are required to fully elucidate its potential in advanced organic synthesis.
Computational and Theoretical Investigations of Azetidine Chemistry
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of reaction pathways at the molecular level. researchgate.netresearchgate.net By modeling the energies and structures of reactants, transition states, and products, researchers can unravel the complex factors that govern the synthesis of azetidines.
The formation of the strained azetidine (B1206935) ring is a kinetically controlled process where the transition state energy determines the reaction's feasibility and selectivity. researchgate.net Computational studies have been instrumental in analyzing these transition states for various cyclization strategies.
One key area of investigation is the competition between the formation of four-membered azetidine rings and thermodynamically favored five-membered pyrrolidine (B122466) rings. researchgate.netfrontiersin.org DFT calculations have been employed to study the intramolecular aminolysis of epoxy amines. For instance, in the lanthanum(III)-catalyzed regioselective aminolysis of cis-3,4-epoxy amines, calculations revealed that the transition state energy leading to azetidine was significantly lower than that for the corresponding pyrrolidine, which aligns with experimental results. frontiersin.org This computational insight suggests that lanthanum complexes, by coordinating with the substrate or product, play a crucial role in directing the reaction towards the less stable, yet kinetically preferred, azetidine product. frontiersin.org
Further studies have provided a quantum chemical explanation for Baldwin's rules in the context of azetidine synthesis. researchgate.net By calculating the activation Gibbs free energy (ΔG‡) and enthalpy (ΔH‡) for competing cyclization pathways, researchers demonstrated that under specific, kinetically controlled conditions, the 4-exo cyclization to form the azetidine ring is favored over the 5-endo pathway. researchgate.net
Table 1: Calculated Activation Energy Differences for Competing Cyclization Pathways
| Entry | Cyclization Pathway | Relative Activation Gibbs Free Energy (ΔG‡) | Favored Product |
|---|---|---|---|
| 1 | 4-exo (Azetidine formation) | Lower | Azetidine |
This table illustrates the general findings from computational studies, where the lower activation energy of the 4-exo pathway leads to the kinetic formation of the azetidine ring. researchgate.net
These analyses of transition states provide a quantitative basis for understanding and predicting the outcomes of azetidine-forming reactions. researchgate.netresearchgate.net
The precise nature of the bond-forming process in cyclization reactions is a central question addressed by computational chemistry. The formation of the azetidine ring, particularly in photochemical reactions like the aza Paternò-Büchi reaction, can potentially proceed through a concerted mechanism, where both new bonds are formed simultaneously, or a stepwise pathway involving biradical intermediates. rsc.orgresearchgate.net
Quantum chemical calculations can map the potential energy surface of a reaction, identifying intermediates and distinguishing between different mechanistic pathways. pku.edu.cn For instance, in the electrophilic aminoalkenylation of heteroaromatics with keteniminium ions, a reaction class relevant to azetidine synthesis, computational studies have identified post-transition state bifurcations. pku.edu.cn This phenomenon occurs when a single transition state leads to two different intermediates, indicating a complex reaction dynamic that is not purely concerted. pku.edu.cn Molecular dynamics simulations based on these quantum mechanical calculations can then trace the reaction trajectory after the transition state, predicting the ratio of the resulting products. pku.edu.cn Such detailed mechanistic insights are crucial for controlling the selectivity of complex cyclization reactions.
The unique reactivity of azetidines is largely governed by their electronic structure, most notably their significant ring-strain energy, which is approximately 25.2 kcal/mol. researchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that is exploited in various synthetic applications. rsc.orgrsc.org
Computational studies provide quantitative measures of these electronic properties. Frontier Molecular Orbital (FMO) theory, for example, is used to analyze the interaction between reactants. pku.edu.cnmit.edu The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species determine the feasibility and regioselectivity of the cyclization. pku.edu.cn In photocatalyzed azetidine synthesis, computational models have shown that a close match between the excited-state energies of the alkene and oxime precursors lowers the energy barrier to the transition state, facilitating the reaction. mit.edu
Furthermore, the electronic nature of substituents on the azetidine ring or its precursors can significantly influence reactivity. nih.gov For example, studies on azetidine-containing fluorescent purine (B94841) analogs have shown that the emission quantum yields correlate with the Hammett inductive constants of the substituents on the azetidine ring, providing a clear link between electronic properties and molecular function. nih.gov
Molecular Modeling in Synthetic Design and Optimization
Beyond mechanistic elucidation, molecular modeling serves as a powerful predictive tool in the design and optimization of synthetic routes to azetidines. nih.gov By simulating reactions before they are attempted in the lab, chemists can screen potential substrates, predict outcomes, and rationally design catalysts and conditions to achieve desired selectivity. mit.edubioquicknews.com
A significant advancement in synthetic chemistry is the use of computational models to pre-screen potential reactants and predict the viability of a reaction. mit.edu Researchers have developed computational models for azetidine synthesis that can forecast which substrate pairs will react successfully. mit.edubioquicknews.com
Table 2: Conceptual Framework for Predictive Molecular Modeling
| Model Input | Computational Analysis | Model Output |
|---|---|---|
| Structure of Alkene | Calculation of Frontier Orbital Energies | Prediction of Reactivity (Yes/No) |
This table conceptualizes how computational models use structural inputs to perform quantum chemical analyses and generate actionable predictions for laboratory experiments. mit.edu
Controlling stereochemistry is a paramount challenge in organic synthesis, and molecular modeling provides a rational basis for designing stereoselective reactions. nih.govresearchgate.net This is particularly important in the synthesis of substituted azetidines, such as (1-Benzyl-2-methylazetidin-2-yl)methanol, which contain chiral centers.
Computational investigations have been used to understand the origins of stereoselectivity in reactions catalyzed by proline derivatives and azetidine-2-carboxylic acid. researchgate.net Using DFT, researchers can model the various possible transition states that lead to different stereoisomers. researchgate.net The calculations reveal that subtle differences in the catalyst's structure, such as the puckering of the four-membered azetidine ring compared to the five-membered pyrrolidine ring of proline, can lead to significant differences in the activation barriers for competing stereochemical pathways. researchgate.net The transition state with the lower calculated energy corresponds to the major stereoisomer observed experimentally. researchgate.net
This ability to analyze the energetic landscape of stereodetermining transition states allows for the rational design of new catalysts or the modification of existing ones to enhance enantioselectivity or diastereoselectivity. researchgate.net By understanding the key structural and electronic factors that stabilize one transition state over another, chemists can purposefully design synthetic routes that yield the desired stereoisomer with high fidelity. researchgate.net
Conformational Analysis and Stereochemical Prediction
The conformational landscape of azetidine derivatives is a subject of significant interest in computational chemistry, as the puckered nature of the four-membered ring and the orientation of its substituents dictate the molecule's reactivity and biological activity. For a molecule such as this compound, a comprehensive conformational analysis involves understanding the interplay between the azetidine ring pucker, the rotational barriers of the N-benzyl group, and the spatial arrangement of the C2-substituents.
Azetidine Ring Puckering
The azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. This puckering is characterized by a dihedral angle, and its magnitude is influenced by the nature and position of the substituents on the ring. A seminal gas-phase electron diffraction study on the parent azetidine molecule determined a ring puckering dihedral angle of 37°. The introduction of substituents can significantly alter this angle.
Conformational Preferences of N-Benzyl Substituents
For instance, in a study of N-benzyl-2-phenylpyridinium ions, ab initio calculations at the RHF/6-31G* level of theory were used to optimize the geometries of different conformers and determine their relative energies. researchgate.net The energy difference between these conformers is often attributed to π-π stacking interactions between the aromatic rings. While this compound lacks a second aromatic ring for such stacking, the orientation of the benzyl (B1604629) group will still be governed by steric and electronic interactions with the azetidine ring and its substituents.
The following table illustrates the kind of data obtained from such computational studies on a model N-benzyl substituted heterocyclic system.
| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
| Stacked | RHF/6-31G | 0.00 | - |
| Splayed | RHF/6-31G | 1.5 - 3.0 | - |
| Note: This data is illustrative and based on findings for N-benzyl-2-phenylpyridinium ions, not this compound. researchgate.net |
Stereochemical Prediction
Computational methods are powerful tools for predicting the stereochemical outcome of reactions involving chiral molecules like this compound. By calculating the energies of transition states leading to different stereoisomeric products, it is possible to predict which product will be favored kinetically.
For reactions involving the azetidine ring, such as nucleophilic attack or ring-opening reactions, the pre-existing conformation of the ring and its substituents plays a crucial role in determining the facial selectivity of the attack. Theoretical calculations can model the approach of a reactant to the azetidine and calculate the activation energies for attack from different directions.
In the context of synthesizing substituted azetidines, computational modeling has been used to guide the development of stereoselective reactions. For example, DFT calculations can be employed to understand the mechanism and stereoselectivity of cycloaddition reactions used to form the azetidine ring.
The following table provides a hypothetical example of how computational data could be used to predict the stereochemical outcome of a reaction involving a chiral azetidine derivative.
| Transition State | Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| TS-A (leading to R-isomer) | DFT (B3LYP/6-31G) | 15.2 | S-isomer |
| TS-B (leading to S-isomer) | DFT (B3LYP/6-31G) | 12.5 | S-isomer |
| Note: This is a hypothetical data table to illustrate the application of computational chemistry in stereochemical prediction. |
Q & A
Q. What synthetic routes are commonly employed for the preparation of (1-benzyl-2-methylazetidin-2-yl)methanol, and how are intermediates characterized?
The synthesis typically involves cyclization reactions of appropriately substituted azetidine precursors. For example, benzyl-protected intermediates can undergo nucleophilic substitution or reductive amination, followed by hydroxylation or oxidation-reduction sequences to introduce the methanol moiety. Key intermediates are characterized using 1H/13C NMR to confirm regiochemistry and X-ray crystallography for absolute configuration determination (as seen in fluorinated benzimidazolylmethanol analogs) . Purity is validated via HPLC with chiral stationary phases to resolve enantiomeric impurities, referencing pharmacopeial standards for method validation .
Q. What analytical techniques are critical for assessing the purity and stereochemical integrity of this compound?
Chiral supercritical fluid chromatography (SFC) is preferred for enantiomeric resolution, leveraging methanol concentration and pressure adjustments to optimize retention factors . High-resolution mass spectrometry (HRMS) confirms molecular integrity, while dynamic nuclear polarization (DNP) NMR enhances sensitivity for detecting trace stereochemical impurities . Differential scanning calorimetry (DSC) monitors thermal stability, particularly for azetidine ring integrity under storage conditions .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize the synthesis yield and enantiomeric excess (ee) of this compound?
A Box-Behnken design (BBD) with three factors (e.g., temperature, catalyst loading, solvent polarity) and three levels is implemented to model nonlinear interactions. For example, methanol concentration in the reaction medium significantly impacts both yield and ee due to its role in stabilizing transition states . The model is validated via ANOVA, with contour plots identifying optimal conditions. Case studies on similar azetidine derivatives show >90% ee and >75% yield under optimized parameters .
Q. What computational strategies are used to predict the reactivity and regioselectivity of this compound in derivatization reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map potential energy surfaces for ring-opening or functionalization reactions. Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM) . For instance, nucleophilic attack at the azetidine C3 position is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C2 . These models guide experimental design for targeted functionalization.
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or solvent-induced polymorphism. Variable-temperature NMR and molecular dynamics simulations identify dominant conformers in solution. For example, benzyl group rotation in solution may average NMR signals, whereas XRD reveals a fixed conformation . Cross-validation with NOESY/ROESY experiments resolves such ambiguities .
Q. What methodologies ensure robust method transfer for chiral separation across different chromatographic platforms (e.g., HPLC to SFC)?
A retention-matching approach is employed, where methanol molarity in SFC is adjusted to mimic HPLC retention times. Empirical models (e.g., log k vs. modifier concentration) account for pressure and temperature effects on selectivity . System suitability tests include resolution (Rs > 2.0), tailing factor (<1.5), and column efficiency (N > 5000 plates/m) to validate transferability.
Q. How do steric and electronic effects influence the catalytic hydrogenation of intermediates in this compound’s synthesis?
Steric hindrance from the 2-methyl group on the azetidine ring reduces hydrogenation rates at adjacent positions. Hammett substituent constants (σ) quantify electronic effects: electron-donating groups (e.g., -OCH3) increase reaction rates by stabilizing Pd/C catalyst adsorption. Kinetic studies using in situ FTIR reveal rate-limiting steps, with TOF values ranging from 0.5–2.0 s⁻¹ under 50 bar H2 .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
